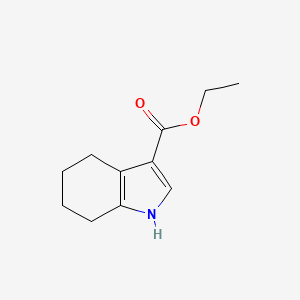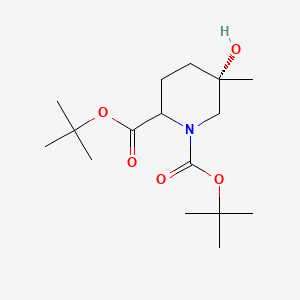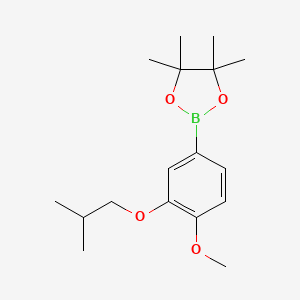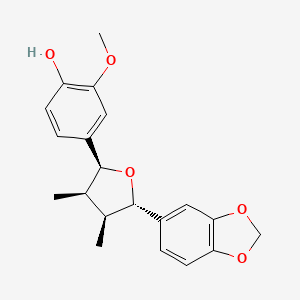
3-Chloroquinoxaline-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloroquinoxaline-6-carbaldehyde is a heterocyclic compound with the molecular formula C9H5ClN2O It is a derivative of quinoxaline, characterized by the presence of a chloro substituent at the third position and an aldehyde group at the sixth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroquinoxaline-6-carbaldehyde typically involves the Vilsmeier-Haack reaction. This reaction is a formylation process that uses a combination of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group into the quinoxaline ring. The reaction conditions generally include:
Reagents: DMF, POCl3
Temperature: Room temperature to moderate heating
Solvent: Dichloromethane or chloroform
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce environmental impact and improve reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloroquinoxaline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction to alcohols using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium
Reduction: NaBH4 in methanol or ethanol
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA)
Major Products:
Oxidation: 3-Chloroquinoxaline-6-carboxylic acid
Reduction: 3-Chloroquinoxaline-6-methanol
Substitution: 3-Aminoquinoxaline-6-carbaldehyde or 3-Thioquinoxaline-6-carbaldehyde
Wissenschaftliche Forschungsanwendungen
3-Chloroquinoxaline-6-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its role in the development of novel pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Chloroquinoxaline-6-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or disrupt essential enzymatic processes. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of their function.
Vergleich Mit ähnlichen Verbindungen
- 2-Chloroquinoline-3-carbaldehyde
- 6-Chloroquinoxaline-2-carbaldehyde
- 3-Bromoquinoxaline-6-carbaldehyde
Comparison: 3-Chloroquinoxaline-6-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity Compared to 2-Chloroquinoline-3-carbaldehyde, it has a different position of the chloro and aldehyde groups, leading to variations in its synthetic applications and biological effects
Eigenschaften
Molekularformel |
C9H5ClN2O |
|---|---|
Molekulargewicht |
192.60 g/mol |
IUPAC-Name |
3-chloroquinoxaline-6-carbaldehyde |
InChI |
InChI=1S/C9H5ClN2O/c10-9-4-11-7-2-1-6(5-13)3-8(7)12-9/h1-5H |
InChI-Schlüssel |
MHFXHWJNDUUNPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=C(N=C2C=C1C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-[(2R,3R,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione](/img/structure/B13908436.png)


![5,7-dimethyl-3-propanoyl-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B13908452.png)
![4-[[3,5-bis(trifluoromethyl)phenoxy]methyl]-5-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13908458.png)









